Methyl 2-acetamido-5-methyl-4-phenylthiophene-3-carboxylate
Description
Methyl 2-acetamido-5-methyl-4-phenylthiophene-3-carboxylate is a substituted thiophene derivative characterized by a central thiophene ring functionalized with an acetamido group at the 2-position, a methyl group at the 5-position, a phenyl group at the 4-position, and a methyl ester at the 3-position. Its synthesis typically follows Gewald thiophene methodologies, involving multi-step condensation and cyclization reactions .
Key physicochemical properties include moderate polarity (due to ester and amide groups), stability under inert conditions, and sensitivity to moisture and heat, as indicated by safety protocols emphasizing storage in dry, cool environments and protection from ignition sources . The compound’s crystalline structure, likely resolved via X-ray crystallography tools like SHELX , would exhibit hydrogen-bonding patterns critical to its supramolecular assembly .
Properties
IUPAC Name |
methyl 2-acetamido-5-methyl-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-9-12(11-7-5-4-6-8-11)13(15(18)19-3)14(20-9)16-10(2)17/h4-8H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMHTLQMKLDRLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C)C(=O)OC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-acetamido-5-methyl-4-phenylthiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) in dry methanol (MeOH) under reflux conditions . This reaction yields the desired thiophene derivative with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetamido-5-methyl-4-phenylthiophene-3-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido or phenyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-acetamido-5-methyl-4-phenylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives, which are valuable in materials science and organic electronics.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: It is used in the synthesis of specialty chemicals and advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which methyl 2-acetamido-5-methyl-4-phenylthiophene-3-carboxylate exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The acetamido group can form hydrogen bonds with active sites, while the phenyl and thiophene rings provide hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Ethyl esters () may enhance lipophilicity relative to methyl esters.
- Biological Activity : Compounds with methylcarbamoyl or chloroacetamido groups (e.g., ) are often explored as enzyme inhibitors or antimicrobial agents, whereas the reference compound’s acetamido group may favor hydrogen-bonding interactions in drug-receptor binding .
Biological Activity
Methyl 2-acetamido-5-methyl-4-phenylthiophene-3-carboxylate is a synthetic compound belonging to the thiophene class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C16H17N O3S |
| Molecular Weight | 303.38 g/mol |
| LogP | 3.2982 |
| Polar Surface Area | 43.777 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism of action involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. In a study assessing its effects on cancer cell lines, it was found to induce apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 10 µM. The mechanism involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2.
Anti-inflammatory and Antioxidant Properties
This compound has shown promising results in reducing inflammation and oxidative stress. In animal models of inflammation, the compound significantly decreased levels of pro-inflammatory cytokines (IL-6, TNF-alpha) and exhibited antioxidant activity by scavenging free radicals.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : Evaluate the antimicrobial efficacy against Staphylococcus aureus.
- Method : Disk diffusion method.
- Results : Zones of inhibition ranged from 15 to 20 mm at varying concentrations.
- : The compound demonstrates potential as an antimicrobial agent.
-
Case Study on Anticancer Activity :
- Objective : Assess the cytotoxic effects on MCF-7 breast cancer cells.
- Method : MTT assay.
- Results : Significant reduction in cell viability at concentrations above 5 µM.
- : Suggests potential for development as an anticancer therapeutic.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : The compound acts as a kinase inhibitor, modulating signaling pathways involved in cell proliferation and apoptosis.
- Metal Ion Interaction : The sulfur atom in the thiophene ring facilitates the formation of stable complexes with metal ions, enhancing its biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
